molecular formula C17H16BrFN2S B3492696 1-[(3-bromophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine

1-[(3-bromophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B3492696
M. Wt: 379.3 g/mol
InChI Key: MEKFHVYTUWMAIH-UHFFFAOYSA-N
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Description

The compound “1-[(3-bromophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine” is a complex organic molecule that contains a piperazine ring, which is a heterocyclic amine. The piperazine ring is substituted at one nitrogen atom by a 3-bromophenylcarbonothioyl group and at the other nitrogen atom by a 4-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms and four carbon atoms. The 3-bromophenyl and 4-fluorophenyl groups would be attached to the nitrogen atoms of the piperazine ring .


Chemical Reactions Analysis

As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms might make the phenyl rings more reactive towards electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromine and fluorine atoms might increase the compound’s reactivity and polarity .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. Piperazine derivatives have been studied for their potential biological activities, including as antifungal, antibacterial, and anticancer agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

(3-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2S/c18-14-3-1-2-13(12-14)17(22)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKFHVYTUWMAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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